molecular formula C10H19N3O B1523928 1-(Piperazin-1-yl)cyclopentane-1-carboxamide CAS No. 1183997-50-3

1-(Piperazin-1-yl)cyclopentane-1-carboxamide

Cat. No.: B1523928
CAS No.: 1183997-50-3
M. Wt: 197.28 g/mol
InChI Key: UPCXECJVRKDQSJ-UHFFFAOYSA-N
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Description

“1-(Piperazin-1-yl)cyclopentane-1-carboxamide” is a chemical compound with the molecular formula C10H19N3O. It is used for pharmaceutical testing .


Molecular Structure Analysis

The molecular weight of “this compound” is 197.28 g/mol. The InChI code for a similar compound, “1-(piperazin-1-yl)cyclopropane-1-carboxamide dihydrochloride”, is provided , which might give some insights into its structure.

Scientific Research Applications

Anticancer Activity

Research on heterocyclic compounds, including those related to 1-(Piperazin-1-yl)cyclopentane-1-carboxamide, has revealed potential anti-bone cancer activity. A study focused on the synthesis and evaluation of a compound designed from piperazin-1-yl phenol and formohydrazide starting materials demonstrated anticancer activities against human bone cancer cell lines. Molecular docking further supported potential antiviral applications by identifying binding sites for the 1AS0 protein (Lv et al., 2019).

Radiotracer Development

Analogs of σ receptor ligand PB28, with structures resembling this compound, have been investigated for their potential as positron emission tomography (PET) radiotracers. These analogs, designed with reduced lipophilicity, showed selectivity and affinity for σ receptors, indicating utility in oncological diagnostics (Abate et al., 2011).

Inhibitors of Soluble Epoxide Hydrolase

Compounds structurally related to this compound have been identified as inhibitors of soluble epoxide hydrolase, demonstrating significant potential in treating cardiovascular diseases. The design of these inhibitors was guided by high-throughput screening, highlighting the importance of the triazine heterocycle for potency and selectivity (Thalji et al., 2013).

CGRP Receptor Inhibitors

A potent calcitonin gene-related peptide (CGRP) receptor antagonist structure, incorporating elements of the piperazine motif, was synthesized for migraine treatment. The research detailed a stereoselective, economical synthesis approach, supporting the compound's development as a therapeutic agent (Cann et al., 2012).

Antimicrobial Agents

The synthesis and evaluation of novel bis(pyrazole-benzofuran) hybrids, possessing a piperazine linker, have demonstrated potent antibacterial and biofilm inhibitory activities. These compounds, including those structurally akin to this compound, showed effectiveness against multiple bacterial strains, including MRSA and VRE, positioning them as promising candidates for treating bacterial infections (Mekky & Sanad, 2020).

Properties

IUPAC Name

1-piperazin-1-ylcyclopentane-1-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O/c11-9(14)10(3-1-2-4-10)13-7-5-12-6-8-13/h12H,1-8H2,(H2,11,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCXECJVRKDQSJ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)(C(=O)N)N2CCNCC2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

197.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-(Piperazin-1-yl)cyclopentane-1-carboxamide
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1-(Piperazin-1-yl)cyclopentane-1-carboxamide
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